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Compound of Interest

Compound Name: 2-Fluoro-6-methyl-3-nitropyridine

Cat. No.: B099400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-6-methyl-3-nitropyridine (CAS No. 19346-45-3). Due to the limited availability of
specific experimental data in public databases for this compound, this document presents
expected spectroscopic characteristics based on the analysis of related compounds and
general principles of spectroscopy. It also includes detailed, generalized experimental protocols
for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS).

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 2-Fluoro-6-methyl-3-
nitropyridine. These values are estimations and should be confirmed by experimental
analysis.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
~8.2-8.5 Doublet ~8-9 H4
~7.2-75 Doublet ~8-9 H5
~2.6 Singlet CHs
Table 2: Predicted 3C NMR Spectral Data
Chemical Shift (6) ppm Assignment
~160 - 165 (d, YJCF = 240-250 Hz) Cc2
~130- 135 C3
~145 - 150 C4
~120- 125 C5
~155 - 160 C6
~20 - 25 CHs
Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch
~2980 - 2850 Medium Aliphatic C-H stretch (CHs)
~1600 - 1580 Strong Aromatic C=C stretch
~1540 - 1500 Strong, sharp Asymmetric NOz2 stretch
~1480 - 1450 Medium Aromatic C=C stretch
~1360 - 1340 Strong, sharp Symmetric NOz2 stretch
~1250 - 1150 Strong C-F stretch

~850 - 750 Strong C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

mlz Relative Intensity (%) Assignment

156 High [M]* (Molecular lon)
141 Medium [M - CHs]*

126 Medium [M - NOJ*

110 High [M - NO2]*

83 Medium [M - NO2z - HCN]*

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 2-Fluoro-6-methyl-3-nitropyridine is accurately weighed and
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry 5 mm
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NMR tube.

o A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing.

e The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher.

Experiment: Standard one-dimensional *H and 3C pulse-acquire experiments are performed.

Temperature: A constant temperature, usually 25°C (298 K), is maintained.

Parameters:

o H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve an adequate
signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.

o 13C NMR: A greater number of scans (typically 128 or more) are required due to the lower
natural abundance of the 13C isotope. A longer relaxation delay (2-5 seconds) may be
necessary.

Data Processing:

e The raw Free Induction Decay (FID) data is converted to the frequency domain via a Fourier
transform.

e The spectrum is phased, and a baseline correction is applied to ensure accurate integration
and peak picking.

e Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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e A small amount of the solid 2-Fluoro-6-methyl-3-nitropyridine sample is placed directly
onto the ATR crystal.

e Apressure arm is applied to ensure firm contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the sample is ground to a fine powder with about 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.[1]

e The mixture is then compressed in a die under high pressure to form a transparent pellet.[1]
Data Acquisition:
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Procedure:
o Abackground spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
o The sample is placed in the beam path, and the sample spectrum is acquired.

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

o Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

Mass Spectrometry (MS)

lonization Method (Electron Impact - El):

e Principle: The sample is introduced into a vacuum chamber where it is bombarded by a high-
energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and
fragment in a reproducible manner.[2][3][4]

Data Acquisition:

¢ Instrumentation: A mass spectrometer equipped with an El source, such as a Gas
Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
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o Sample Introduction: For a solid sample like 2-Fluoro-6-methyl-3-nitropyridine, a direct
insertion probe can be used to introduce a small amount of the sample into the ion source.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: An electron multiplier or similar detector records the abundance of each ion.
Data Analysis:

o The resulting mass spectrum plots the relative abundance of ions as a function of their m/z
ratio.

o The molecular ion peak ([M]*) provides the molecular weight of the compound.

o The fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation
and confirmation.[3]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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